ASCT2 Transporter Selectivity: 2-Amino-4-substituted Butanoic Acid Scaffold Targets ASCT2 (SLC1A5) While Sparing the Homologous ASCT1 Transporter
The 2-amino-4-substituted butanoic acid scaffold—the exact backbone of the target compound—forms the pharmacophoric core of the AABA class of selective ASCT2 (SLC1A5) antagonists. V-9302, a close structural derivative of this scaffold, inhibits ASCT2-mediated glutamine uptake with an IC₅₀ of 9.6 µM in HEK-293 cells and demonstrates functional selectivity over the homologous ASCT1 (SLC1A4) transporter [1]. The 4-carbon butanoic acid spacer is mechanistically essential: electrophysiological characterization of AABA compounds confirms that the 2-amino-4-substituted butanoic acid architecture is required for ASCT2 binding, and the homologous phenylalanine-based (3-carbon) analogs fail to engage ASCT2 with comparable potency [2]. This is a class-level inference: while direct head-to-head data for the unsubstituted free amino acid are not available, the scaffold-level SAR establishes that the butanoic acid backbone is a structural determinant of ASCT2 selectivity that shorter-chain phenylalanine analogs cannot replicate.
| Evidence Dimension | ASCT2 (SLC1A5) inhibitory potency |
|---|---|
| Target Compound Data | Scaffold (2-amino-4-substituted butanoic acid) embedded in V-9302: IC₅₀ = 9.6 µM |
| Comparator Or Baseline | ASCT1 (SLC1A4): no significant inhibition at equivalent concentrations; Phenylalanine-based (3-carbon) analogs: no reported ASCT2 activity |
| Quantified Difference | Selective for ASCT2 over ASCT1; selectivity lost with 3-carbon scaffold (class-level SAR) |
| Conditions | HEK-293 cells; glutamine uptake assay; electrophysiological characterization of AABA compounds |
Why This Matters
Researchers developing brain-penetrant or tumor-targeted amino acid prodrugs should select this scaffold because the four-carbon butanoic acid backbone is a validated structural determinant of ASCT2 selectivity, whereas 3-methyl-L-phenylalanine lacks the requisite scaffold geometry for ASCT2 engagement.
- [1] Schulte, M.L., Fu, A., Zhao, P. et al. (2018) Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models. Nature Medicine, 24(2):194-202. DOI: 10.1038/nm.4464 View Source
- [2] Ndaru, E. et al. (2021) Electrophysiological characterization of the inhibitory effects of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids on ASCT2 and SNAT2. Binghamton University. https://orb.binghamton.edu/ View Source
